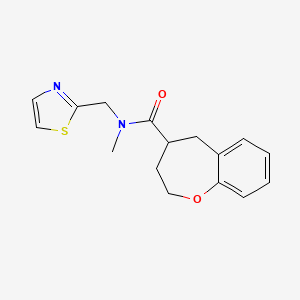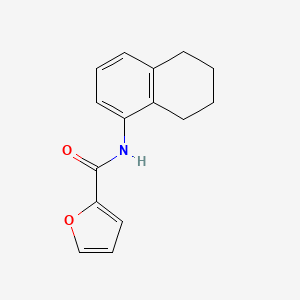
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been used in scientific research for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist. By binding to dopamine receptors, 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can increase the release of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have antipsychotic properties, which could be beneficial in the treatment of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential therapeutic properties. Its dopamine receptor agonist activity and antipsychotic properties make it a promising candidate for the treatment of neurological disorders. However, one limitation of using 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential toxicity. Studies have shown that 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be toxic at high doses, which could limit its use in lab experiments.
Direcciones Futuras
There are a number of future directions for the study of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is to further explore its potential therapeutic properties, particularly in the treatment of neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its biochemical and physiological effects. Finally, more studies are needed to determine the safety and toxicity of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine at different doses.
Métodos De Síntesis
The synthesis of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the condensation of 1-(2-fluorobenzoyl)piperazine with cinnamaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in its pure form.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been found to exhibit dopamine receptor agonist activity, which is important in the treatment of Parkinson's disease. Additionally, 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have antipsychotic properties, which could be beneficial in the treatment of schizophrenia.
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-11-5-4-10-18(19)20(24)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZRXSAHTJKWHH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
![5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)

![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)


![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)